molecular formula C19H23NO B3166468 Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine CAS No. 911625-98-4

Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine

Cat. No.: B3166468
CAS No.: 911625-98-4
M. Wt: 281.4 g/mol
InChI Key: RSXZKKBTSDYICT-UHFFFAOYSA-N
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Description

This compound is valuable in drug discovery and development, as well as in the study of molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine typically involves multiple steps, including the formation of the cyclopropyl ring and the attachment of the phenethyloxy-phenyl group. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine can be compared with other similar compounds, such as:

    Cyclopropylamines: These compounds share the cyclopropyl ring structure but differ in their substituents.

    Phenethylamines: These compounds share the phenethylamine backbone but differ in their ring structures and substituents.

Uniqueness: The uniqueness of this compound lies in its combination of the cyclopropyl ring and the phenethyloxy-phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[4-(2-phenylethoxy)phenyl]ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-2-4-16(5-3-1)13-15-21-19-10-6-17(7-11-19)12-14-20-18-8-9-18/h1-7,10-11,18,20H,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXZKKBTSDYICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCC2=CC=C(C=C2)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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